molecular formula C7H9N3O2 B555117 Spinacine CAS No. 59981-63-4

Spinacine

Cat. No. B555117
CAS RN: 59981-63-4
M. Wt: 167.17 g/mol
InChI Key: YCFJXOFFQLPCHD-YFKPBYRVSA-N
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Description

Spinacine, also known as (S)-Spinacine, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Synthesis Analysis

A thymine-containing L-spinacine derivative was synthesized in liquid phase by a simple peptide-coupling procedure . The synthesis and aggregation properties of this novel enzymatically resistant nucleoamino acid were investigated by spectroscopy (CD and UV) and laser light scattering . The crystal structures of a synthetic intermediate, Nπ-hydroxymethyl-spinacine, and a spinacine derivative, Nα-methyl-spinaceamine, have been investigated through X-ray diffraction .


Molecular Structure Analysis

The molecular structures and vibrational properties of spinacine in its monomeric and dimeric forms are analyzed and compared to the experimental results derived from the infrared and Raman studies .


Chemical Reactions Analysis

Formaldehyde reacts with amino acids at different rates, forming hydroxymethylated, cyclised, cross-linked, or disproportionated products of varying stabilities . When mammalian cells are exposed to formaldehyde, the levels of the reaction products of formaldehyde with the amino acids cysteine and histidine - timonacic and spinacine - are increased .


Physical And Chemical Properties Analysis

Spinacine has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol . The molecular structures and vibrational properties of spinacine in its monomeric and dimeric forms have been analyzed .

Scientific Research Applications

  • Toxicity Evaluation : A study evaluated the oral toxicity of spinacine hydrochloride in rats over 13 weeks. It was concluded that spinacine at a no-effect dose level of 300 mg/kg body weight/day did not produce adverse effects on survival, growth, food intake, haematological parameters, serum chemistry, or organ weights (Galli et al., 1989).

  • Spectroscopic Properties : The spectroscopic properties of spinacine, including its vibrational properties in monomeric and dimeric forms, have been analyzed. These studies are significant for identifying the presence of spinacine in natural products like ginseng roots and spinach leaves (Dymińska, 2016).

  • Chemical Derivatives : Research has been conducted on creating new derivatives of spinacine, such as amide, ester, and alkyl derivatives. These derivatives were synthesized via the Pictet-Spengler reaction, expanding the potential applications of spinacine in various fields (Klutchko et al., 1991).

  • Role in GABA Uptake Inhibition : Spinacine's potential role as an inhibitor of γ-aminobutyric acid (GABA) uptake was investigated. Although it did not exhibit the ability to bind to benzodiazepine receptors, other modes of action on GABAergic synapses were considered (Boreisha et al., 2004).

  • Synthesis and Molecular Structures : Studies on the synthesis of spinacine and its derivatives, along with the investigation of their crystal and molecular structures, have been performed. This research provides insights into the chemical properties and potential applications of spinacine (Remelli et al., 1991).

  • Interactions with Food Additives : Spinacine's formation and interaction with formaldehyde, a food additive, have been examined. The studies concluded that spinacine formed from formaldehyde in cheese does not pose a significant health risk (Restani et al., 1992).

  • Cytoprotective and Antioxidant Potentials : Research on water-soluble polysaccharides from Spinacia oleracea (spinach) indicated the presence of spinacine. These polysaccharides showed significant antioxidant activity and protective effects against cytotoxicity in certain cell lines (Mzoughi et al., 2019).

properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJXOFFQLPCHD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208688
Record name Spinacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spinacine

CAS RN

59981-63-4
Record name (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59981-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059981634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SPINACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG040ZE63K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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